2-bromo-6-methyl-2H-pyrazin-3-one
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Overview
Description
2-Bromo-6-methyl-2H-pyrazin-3-one is a heterocyclic compound that features a pyrazine ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methyl-2H-pyrazin-3-one typically involves the bromination of 6-methyl-2H-pyrazin-3-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-2H-pyrazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-6-methyl-2H-pyrazin-3-one, while oxidation may produce 2-bromo-6-methylpyrazine-3,4-dione.
Scientific Research Applications
2-Bromo-6-methyl-2H-pyrazin-3-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-6-methyl-2H-pyrazin-3-one involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares a similar bromine substitution but has a different ring structure.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazine ring fused with a pyridine ring and exhibit different biological activities.
Uniqueness
2-Bromo-6-methyl-2H-pyrazin-3-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl group on the pyrazine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H5BrN2O |
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Molecular Weight |
189.01 g/mol |
IUPAC Name |
2-bromo-6-methyl-2H-pyrazin-3-one |
InChI |
InChI=1S/C5H5BrN2O/c1-3-2-7-5(9)4(6)8-3/h2,4H,1H3 |
InChI Key |
GNKKGGWQQQNPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(=O)N=C1)Br |
Origin of Product |
United States |
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